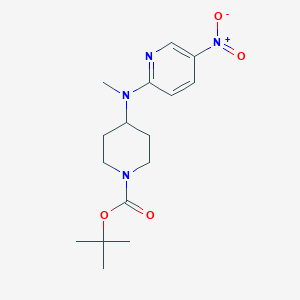

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N4O4 |

|---|---|

Molecular Weight |

336.39 g/mol |

IUPAC Name |

tert-butyl 4-[methyl-(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-7-12(8-10-19)18(4)14-6-5-13(11-17-14)20(22)23/h5-6,11-12H,7-10H2,1-4H3 |

InChI Key |

CTQNFFMTWKNWBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

This two-step approach begins with the nucleophilic substitution of 2-chloro-5-nitropyridine with a piperidine intermediate. In Step 1 , tert-butyl 4-(methylamino)piperidine-1-carboxylate reacts with 2-chloro-5-nitropyridine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), yielding tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate. The reaction exploits the electrophilic nature of the chloropyridine’s C2 position, facilitated by the electron-withdrawing nitro group at C5.

Step 2 involves palladium-catalyzed hydrogenation to reduce residual impurities or intermediates. For instance, hydrogenation at 50–60°C with Pd/C in THF ensures high purity (>95%) by eliminating byproducts such as dehalogenated species.

Optimization Insights

-

Solvent Selection : THF outperforms dichloromethane (DCM) or dimethylformamide (DMF) in minimizing side reactions.

-

Temperature Control : Reactions conducted at 0°C during substitution reduce N-oxide formation, while hydrogenation at 50°C optimizes catalyst activity.

-

Yield : Reported yields range from 65% to 78%, contingent on reagent purity and catalyst loading (typically 5–10% Pd/C).

Method 2: Cyanuric Fluoride-Mediated Coupling

Reaction Design

Cyanuric fluoride (CF) serves as a coupling agent to conjugate the piperidine and nitropyridine moieties. In this one-pot procedure, tert-butyl 4-(methylamino)piperidine-1-carboxylate is treated with CF and 5-nitropyridine-2-carboxylic acid in acetonitrile, followed by amine addition. The reaction proceeds via mixed carbonate intermediate formation, with pyridine acting as a base to neutralize HF byproducts.

Advantages and Limitations

-

Efficiency : Eliminates multi-step protection/deprotection sequences, achieving 70–82% yield.

-

Byproduct Management : Requires rigorous washing with NaHCO₃ to remove residual fluorides.

-

Scalability : Limited by CF’s moisture sensitivity, necessitating anhydrous conditions.

Method 3: Reductive Amination Approaches

Procedure Overview

Reductive amination offers an alternative route by condensing tert-butyl 4-aminopiperidine-1-carboxylate with 5-nitro-2-pyridinecarbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). The imine intermediate is reduced in situ, yielding the target compound after chromatographic purification.

Critical Parameters

-

Catalyst : NaBH(OAc)₃ proves superior to NaBH₄ in minimizing over-reduction of the nitro group.

-

Solvent : Dichloroethane (DCE) enhances imine stability compared to methanol or ethanol.

-

Yield : 60–68%, lower than Methods 1 and 2 due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 65–78 | 70–82 | 60–68 |

| Reaction Steps | 2 | 1 | 2 |

| Byproduct Complexity | Moderate | Low | High |

| Scalability | High | Moderate | Moderate |

| Catalyst Cost | Moderate | High | Low |

Key Findings :

Chemical Reactions Analysis

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Research has shown that derivatives of piperidine, including tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate, can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting effective cytotoxicity at low concentrations. This aligns with findings from other piperidine derivatives that have shown similar anticancer properties .

Immunomodulatory Effects

The compound has been studied for its ability to enhance immune responses, particularly through the modulation of immune checkpoints.

Case Study: PD-L1 Inhibition

In a PhD thesis, researchers explored the effects of several piperidine derivatives on immune cell activity. The study found that this compound could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1, indicating its potential as an immunotherapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Immunomodulation | Enhances immune response via PD-L1 inhibition |

The synthesis of this compound can be approached through various chemical pathways involving the functionalization of piperidine and pyridine rings. Advanced synthetic methodologies, including one-pot reactions and multi-step synthesis, have been explored to optimize yield and purity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physical property differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects: The 5-nitropyridin-2-yl group in the target compound introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or reduction reactions compared to 3-fluorophenyl or 4-methyl-2-nitrophenyl analogs .

Synthetic Pathways: The target compound likely follows a route similar to tert-butyl 4-[(4-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate, which is synthesized via nitro-group introduction and amination (General Procedure B, 79% yield) . In contrast, tert-butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate (compound 6, ) is prepared via acyl chloride coupling (liquid, 77°C), highlighting divergent strategies for side-chain functionalization .

Physical Properties :

- Melting points vary significantly: fluorophenyl derivatives (e.g., compound 5, 102–105°C ) are solids, while acylated analogs (e.g., compound 6, 77°C ) are liquids, reflecting differences in crystallinity and intermolecular interactions.

Biological Activity

tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H24N4O4 and a molecular weight of 320.39 g/mol, this compound features a piperidine ring with various substituents that may influence its pharmacological properties .

Chemical Structure

The compound is characterized by the presence of:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- tert-butyl group : A bulky substituent that can affect the compound's lipophilicity and steric properties.

- 5-nitropyridin-2-ylamino group : This nitro-substituted pyridine moiety is crucial for its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. For instance, it may interact with kinases such as GSK-3β, which is implicated in several cellular processes including cell proliferation and survival .

- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. In vitro assays have indicated that it can inhibit the growth of human lung fibroblast and cancer cell lines such as HepG2 and MCF-7 .

- Neuroprotective Potential : The compound's ability to inhibit GSK-3β has been linked to neuroprotective effects in neuronal cell lines, suggesting a role in neurodegenerative disease research .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the structure-activity relationships (SAR) that govern their efficacy:

Table 1: Summary of Biological Activities

The presence of the nitro group in the pyridine ring enhances the compound's reactivity towards biological targets. This modification allows for potential hydrogen bonding and π-stacking interactions with enzyme active sites, facilitating inhibition mechanisms.

Synthesis and Derivatives

Synthesis pathways for this compound typically involve multi-step reactions that allow for structural modifications aimed at enhancing biological activity or optimizing pharmacokinetic properties. Research into derivatives has shown that altering substituents can significantly impact potency and selectivity against specific biological targets.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how are they optimized for purity and yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation, amidation, or nucleophilic substitution. For example:

- Step 1: React a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with a nitropyridine derivative under basic conditions (e.g., triethylamine) to introduce the nitro group .

- Step 2: Purify intermediates via column chromatography or recrystallization. Evidence from similar compounds shows yields improve with controlled temperatures (e.g., 0–5°C for acid chloride reactions) and anhydrous solvents .

- Characterization: Use H/C NMR (e.g., 400 MHz in CDCl) and ESI-MS to confirm structure and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Fire Safety: Use CO or dry chemical extinguishers. Avoid water jets if the compound reacts violently .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR: Resolve piperidine ring protons (δ 1.2–3.5 ppm) and nitro group signals (δ 8.0–8.5 ppm) in deuterated solvents (e.g., DMSO-d) .

- Mass Spectrometry: ESI-MS (positive mode) to detect molecular ion peaks (e.g., [M+H] at m/z 350–360 for similar derivatives) .

- Elemental Analysis: Verify C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during nitro-group functionalization?

Methodological Answer:

- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during nitration .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to improve regioselectivity for the 5-nitro position .

- Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize hydrolysis .

Q. How should researchers address contradictions in reported physical properties (e.g., melting point variability)?

Methodological Answer:

- Reproducibility Checks: Repeat synthesis using identical protocols from literature (e.g., tert-butyl derivatives in show MP 75–105°C).

- Analytical Validation: Cross-validate melting points with DSC and compare NMR spectra across studies to identify impurities .

- Environmental Factors: Control humidity during crystallization, as hygroscopic compounds may show MP variations .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases). Compare binding affinities with known inhibitors .

- QSAR Modeling: Train models on datasets of piperidine derivatives to correlate nitro-group positioning with activity .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Key Research Findings

- Synthetic Efficiency: Acid chloride intermediates (e.g., propionyl chloride) improve reaction rates but require strict moisture control .

- Biological Relevance: Nitro groups enhance binding to nitroreductases, suggesting potential in prodrug design .

- Safety Data Gaps: Limited toxicity data for the exact compound necessitates extrapolation from analogs (e.g., LD > 2000 mg/kg in rats for tert-butyl piperidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.